molecular formula C11H22O3S B14355449 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol CAS No. 95541-94-9

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol

Cat. No.: B14355449
CAS No.: 95541-94-9
M. Wt: 234.36 g/mol
InChI Key: XHBJTZPUCLKZJI-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure It contains a dioxolane ring, a methanol group, and a propylthioethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol typically involves multiple steps. One common method includes the reaction of a dioxolane derivative with a suitable thioether and an alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler alcohols.

Scientific Research Applications

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The dioxolane ring and thioether group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring, methanol group, and thioether substituent. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

95541-94-9

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H22O3S/c1-4-5-15-8-9(2)11(3)13-7-10(6-12)14-11/h9-10,12H,4-8H2,1-3H3

InChI Key

XHBJTZPUCLKZJI-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)C1(OCC(O1)CO)C

Origin of Product

United States

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